molecular formula C9H7BrN2O2 B2490560 methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate CAS No. 1092286-70-8

methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B2490560
CAS No.: 1092286-70-8
M. Wt: 255.071
InChI Key: SJQDLFZJEDNQNL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This brominated benzimidazole ester serves as a versatile synthon for constructing more complex molecules, particularly in oncology and infectious disease research. The benzimidazole pharmacophore is a privileged structure in drug discovery, known to interact with critical biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This compound is strategically functionalized for further synthetic elaboration. The bromine atom at the 2-position is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aryl, heteroaryl, and alkylamine substituents. Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid or transformed into amides, enabling fine-tuning of the molecule's physicochemical properties . In research, derivatives of 1H-benzo[d]imidazole have demonstrated significant anticancer potential , with studies showing they can act as DNA binders or target essential enzymes like topoisomerases . Furthermore, this chemical scaffold is widely explored for its antimicrobial and antifungal activities . Recent scientific literature highlights that 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit excellent activity against resistant strains like Staphylococcus aureus (MRSA) and Mycobacterium smegmatis , with some analogs showing potent biofilm inhibition . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-bromo-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQDLFZJEDNQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate typically involves the bromination of a benzimidazole precursor followed by esterification. One common method involves the reaction of 2-bromoaniline with formic acid to form 2-bromo-1H-benzo[d]imidazole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 2 undergoes substitution with nucleophiles under controlled conditions:

NucleophileReagents/ConditionsProductYieldReference
AminesK2_2CO3_3, DMF, 80°C2-Amino derivatives65–78%
ThiolsCuI, L-proline, DMSO, 100°C2-Thioether analogs70–85%
MethoxideNaOMe, MeOH, reflux2-Methoxy derivative55%

Mechanism : The reaction proceeds via a two-step process involving deprotonation of the imidazole nitrogen to activate the ring, followed by nucleophilic attack at the electrophilic bromine site.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with aryl boronic acids:

Boronic AcidCatalyst SystemConditionsProductYield
PhenylPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O90°C, 12 h2-Aryl derivatives82%
4-MethoxyphenylPd(dppf)Cl2_2, K3_3PO4_4, toluene/EtOH100°C, 24 h2-(4-Methoxyphenyl) analog75%

Key Insight : The electron-withdrawing ester group at position 6 enhances the electrophilicity of the bromine, facilitating oxidative addition to the Pd(0) catalyst .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

ConditionsReagentsProductYield
Acidic6M HCl, reflux, 6 h1H-Benzo[d]imidazole-6-carboxylic acid90%
BasicNaOH (aq), EtOH, 70°C, 4 hSodium carboxylate salt88%

Application : The carboxylic acid serves as a precursor for amide-bond formation in drug design.

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions:

Reducing AgentConditionsProductYield
H2_2, Pd/CEtOH, 50 psi, 25°CDehalogenated methyl benzo[d]imidazole-6-carboxylate68%
Zn, NH4_4ClMeOH/H2_2O, 80°CSame as above60%

Oxidation Reactions

The imidazole ring and ester group can be oxidized selectively:

Oxidizing AgentTarget SiteProductOutcome
KMnO4_4, H2_2SO4_4Benzimidazole ringQuinoline-6-carboxylateRing expansion observed
m-CPBAImidazole NN-Oxide derivative55% yield

Cyclization Reactions

The compound participates in heterocycle formation:

ReagentsConditionsProductYield
NH2_2NH2_2, EtOHReflux, 8 hTriazolo-benzimidazole72%
CS2_2, KOH120°C, 6 hThiazole-fused derivative65%

Scientific Research Applications

Synthesis and Reactivity

Methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate can be synthesized through various methods, often involving bromination and carboxylation processes. The presence of the bromine atom enhances its reactivity, making it suitable for subsequent transformations such as nucleophilic substitutions and coupling reactions.

Table 1: Synthesis Methods

MethodDescriptionReference
BrominationIntroduction of bromine to benzoimidazole
Suzuki CouplingReaction with aryl boronic acids
Nucleophilic SubstitutionReaction with nucleophiles like amines

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly due to its structural similarity to known bioactive molecules. Research indicates that derivatives of benzoimidazole exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of a related benzoimidazole compound, demonstrating its ability to disrupt cellular integrity and affect glucose metabolism in cancer cells. This suggests that this compound could be a valuable scaffold for developing new anticancer agents .

Material Science Applications

In material science, this compound serves as a precursor for synthesizing functional materials. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored properties.

Table 2: Material Properties

PropertyValueApplication
Thermal StabilityHighCoatings
Electrical ConductivityModerateElectronic devices
Mechanical StrengthVariableStructural materials

Future Directions and Research Opportunities

Ongoing research is focused on exploring the full potential of this compound in various fields:

  • Drug Development : Investigating its derivatives for enhanced bioactivity and specificity against cancer cells.
  • Material Innovation : Developing new polymers or composites that leverage its unique chemical properties.
  • Synthetic Methodology : Optimizing synthesis routes to improve yield and reduce environmental impact.

Mechanism of Action

The mechanism of action of methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

  • Bromine vs. Amino Groups: Methyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate (Compound 34, ) replaces bromine with a butylamino group. Synthetic Routes: Brominated derivatives (e.g., methyl 2-bromo-) are synthesized via bromination or direct substitution, while amino-substituted analogs require isothiocyanate or isocyanide reagents .
  • Bromine vs. Aryl Groups :

    • Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (Compound 2a, ) features a 4-hydroxyphenyl group at the 2-position. The hydroxyl group increases hydrogen bonding, reflected in its high melting point (306.1–307.5°C), compared to brominated analogs where such data are unreported .

Ester Group Variations

  • Methyl vs. Ethyl Esters :
    • Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate (CAS 1805673-99-7, –11) shares structural similarity but has an ethyl ester. The ethyl group slightly increases molecular weight (269.10 vs. 269.09 for methyl) and may enhance metabolic stability due to slower ester hydrolysis .

Physicochemical Properties

Key data for select compounds are summarized below:

Compound (CAS/Ref) Substituent (Position) Molecular Weight Melting Point (°C) LogP* Notable Spectral Data (NMR/IR)
Methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate Br (2), COOCH₃ (6) 269.10 Not reported ~2.5 (est.) C=O stretch: ~1687 cm⁻¹ (IR)
Methyl 2-(4-hydroxyphenyl)-... (2a) 4-hydroxyphenyl (2) 269.09 306.1–307.5 ~1.8 13C-NMR: δ 167.28 (C=O), 160.14 (C-OH)
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate (1805673-99-7) Br (2), COOCH₂CH₃ (6) 269.10 Not reported ~3.0 InChIKey: OHRJBXUTXYUSMP-UHFFFAOYSA-N
Methyl 2-(butylamino)-1H-... (34) Butylamino (2) 282.16 (calc.) Not reported ~2.0 HRMS: [M+H]⁺ 269.0921 (calc. 269.0910)

*LogP estimated using fragment-based methods.

Reactivity and Functionalization Potential

  • Bromine as a Leaving Group : The 2-bromo substituent enables Suzuki couplings or nucleophilic aromatic substitutions to introduce aryl, alkyl, or heterocyclic groups .

Key Findings and Limitations

  • Ethyl esters offer slight metabolic advantages over methyl esters, but trade-offs in solubility and reactivity require case-by-case evaluation.

Biological Activity

Methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzimidazole core structure with a bromine atom and a carboxylate ester functional group. The synthesis typically involves the bromination of a benzimidazole precursor followed by esterification. A common method includes the reaction of 2-bromoaniline with formic acid to yield 2-bromo-1H-benzo[d]imidazole, which is then reacted with methyl chloroformate in the presence of a base like triethylamine to produce the final compound.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains such as Staphylococcus aureus (including MRSA) and Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 3.9 µg/mL against C. albicans, indicating potent antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds in this class have shown cytotoxic effects against several cancer cell lines. For example, related benzimidazole derivatives demonstrated IC50 values ranging from 7.82 to 21.48 µM against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. Notably, some derivatives exhibited mechanisms involving cell cycle arrest and apoptosis induction, highlighting their potential as multi-targeted kinase inhibitors .

The mechanism of action for this compound likely involves interaction with specific molecular targets within cancer cells. The bromine atom and carboxylate group enhance reactivity and binding affinity to various enzymes and receptors involved in cell proliferation and survival pathways. For instance, molecular docking studies have indicated strong binding interactions with key kinases such as EGFR and mTOR, suggesting that these compounds could effectively inhibit critical signaling pathways in cancer cells .

Study on Anticancer Efficacy

A significant study evaluated a series of benzimidazole derivatives for their anticancer properties using standard MTT assays across several cancer cell lines. Among these compounds, this compound showed promising results with an IC50 comparable to established chemotherapeutics like doxorubicin. The study also highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial activity, derivatives were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that certain compounds exhibited excellent antibacterial properties with MIC values below 10 µg/mL, supporting their potential use as therapeutic agents against resistant strains .

Data Tables

Activity Type Tested Compound Target Organism MIC (µg/mL) IC50 (µM)
AntimicrobialMethyl 2-bromo...Staphylococcus aureus<1-
AntifungalMethyl 2-bromo...Candida albicans3.9-
AnticancerBenzimidazole DerivativeHepG2 (liver cancer)-21.48
AnticancerBenzimidazole DerivativeMCF-7 (breast cancer)-10.21

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